molecular formula C6H4N2OS B1622158 2,1,3-Benzothiadiazol-4-ol CAS No. 767-66-8

2,1,3-Benzothiadiazol-4-ol

Cat. No. B1622158
M. Wt: 152.18 g/mol
InChI Key: HYQIDLQSPAWDSE-UHFFFAOYSA-N
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Patent
US04436742

Procedure details

7.6 g (50 mM) 4-hydroxy-2,1,3-benzthiadiazole were dissolved in 100 ml. dioxan and mixed with 50 ml. epichlorohydrin and 55 ml. 1 N aqueous sodium hydroxide solution and the reaction mixture stirred for 4-5 hours at 55°-60° C. When the reaction was finished, the reaction mixture was diluted with 300 ml. water and extracted with chloroform. The dried chloroform solution was evaporated and the residue was chromatographed on a silica gel column (elution agent: chloroform). The residue obtained after evaporation of the elution fractions crystallized upon treatment with diisopropyl ether. There were obtained 7.2 g (69% of theory) 4-(2,3-epoxypropyloxy)-2,1,3-benzthiadiazole, which had a melting point of 65°-67° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[CH:5]=[CH:4][CH:3]=1.[CH2:11]([CH:13]1[O:15][CH2:14]1)Cl.[OH-].[Na+]>O1CCOCC1>[O:15]1[CH2:14][CH:13]1[CH2:11][O:1][C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
OC1=CC=CC2=NSN=C21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 300 ml
EXTRACTION
Type
EXTRACTION
Details
water and extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The dried chloroform solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a silica gel column (elution agent: chloroform)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the elution fractions
CUSTOM
Type
CUSTOM
Details
crystallized upon treatment with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=CC=CC3=NSN=C32)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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